2-Phenylthionaphthene diamidine
Description
Structure
3D Structure of Parent
Properties
CAS No. |
27047-46-7 |
|---|---|
Molecular Formula |
C22H26N4O6S |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-(4-carbamimidoylphenyl)-1-benzothiophene-6-carboximidamide;2-hydroxypropanoic acid |
InChI |
InChI=1S/C16H14N4S.2C3H6O3/c17-15(18)10-3-1-9(2-4-10)13-7-11-5-6-12(16(19)20)8-14(11)21-13;2*1-2(4)3(5)6/h1-8H,(H3,17,18)(H3,19,20);2*2,4H,1H3,(H,5,6) |
InChI Key |
FOBROUGZPKFBBU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)C(=N)N)C(=N)N |
Canonical SMILES |
CC(C(=O)O)O.CC(C(=O)O)O.C1=CC(=CC=C1C2=CC3=C(S2)C=C(C=C3)C(=N)N)C(=N)N |
Synonyms |
98 202 98-202 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of 2 Phenylthionaphthene Diamidine Analogues
Synthesis of the 2-Phenylthionaphthene Core
The 2-phenylthionaphthene (2-phenylbenzo[b]thiophene) core is the foundational structure upon which the diamidine functionality is built. Its synthesis can be approached through various strategies, focusing on the formation of the thiophene (B33073) ring fused to a benzene (B151609) ring.
Precursor Synthesis and Functionalization Strategies
The assembly of the 2-phenylbenzo[b]thiophene (B72322) core often begins with appropriately functionalized benzene derivatives. A key strategy involves utilizing precursors that already contain one or more of the necessary carbon or nitrogen atoms for the final diamidine structure.
One effective method starts with ortho-substituted nitroarenes. For instance, o-nitrobenzonitriles can serve as valuable starting materials. lookchem.com These precursors are readily prepared from o-nitroanilines via diazotization followed by displacement with a cyanide ion, or from 1-chloro-2-nitrobenzenes by reaction with cuprous cyanide. lookchem.com The presence of the nitro group activates the ring for nucleophilic substitution, while the nitrile group serves as a direct precursor to one of the amidine moieties.
Another approach involves the use of thiophenol or its derivatives, which can react with acetylenes at high temperatures to form the benzo[b]thiophene ring system. chemicalbook.com Functionalization can also be achieved on a pre-existing benzo[b]thiophene scaffold. For example, direct C-H activation and arylation at the C2-position using palladium catalysis is a modern and efficient method to introduce the phenyl group. nih.govacs.org
Heterocyclic Ring Construction Methodologies
Several named reactions and modern catalytic methods are employed for the construction of the fused thiophene ring.
A highly effective one-step synthesis involves the reaction of an o-nitrobenzonitrile with a thioglycolate ester, such as methyl thioglycolate. lookchem.com In the presence of a base like potassium hydroxide (B78521) in dimethylformamide (DMF), the thioglycolate displaces the activated nitro group via nucleophilic aromatic substitution. The resulting intermediate then undergoes a base-catalyzed intramolecular cyclization (a Dieckmann-type condensation) to form the 3-aminobenzo[b]thiophene-2-carboxylate ester. lookchem.com The amino and ester groups can then be further manipulated to yield the target dinitrile.
The Gewald aminothiophene synthesis is another powerful method, typically involving the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.org This multicomponent reaction can be adapted to form tetrahydrobenzo[b]thiophene derivatives, which can be subsequently aromatized. researchgate.net The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and cyclization, directly yielding a highly substituted 2-aminothiophene. wikipedia.orgarkat-usa.org
The Fiesselmann thiophene synthesis provides another route, involving the reaction of thioglycolic acid derivatives with α,β-acetylenic esters. wikipedia.orgresearchgate.net While this typically yields 3-hydroxythiophene derivatives, modifications using nitrile-containing starting materials can produce 3-aminothiophenes, which are valuable intermediates. wikipedia.org
Modern palladium-catalyzed reactions offer direct and selective routes. For example, the C-H arylation of benzo[b]thiophene 1,1-dioxide with phenylboronic acid has been shown to be highly selective for the C2 position, providing the 2-phenylbenzo[b]thiophene skeleton in good yields. nih.govacs.org While this example uses the sulfone, similar C-H activation principles can be applied to benzo[b]thiophene itself.
| Method | Key Precursors | Reagents & Conditions | Intermediate/Product Type | Reference |
|---|---|---|---|---|
| Nitro-Displacement/Cyclization | o-Nitrobenzonitrile, Methyl Thioglycolate | KOH, DMF, cold | Methyl 3-aminobenzo[b]thiophene-2-carboxylate | lookchem.com |
| Palladium-Catalyzed C-H Arylation | Benzo[b]thiophene 1,1-dioxide, Phenylboronic acid | Pd(OAc)₂, Cu(OAc)₂, Pyridine, 100 °C | 2-Phenylbenzo[b]thiophene 1,1-dioxide | nih.govacs.org |
| Gewald Reaction | Cyclohexanone, Malononitrile, Sulfur | Piperidinium borate (B1201080) (catalyst), 20 min | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile | thieme-connect.com |
| Electrophilic Cyclization | o-Alkynyl thioanisole | Dimethyl(thiodimethyl)sulfonium tetrafluoroborate, DCM, rt | 3-(Methylthio)-2-phenylbenzo[b]thiophene | nih.gov |
Amidination Reactions for Diamidine Moiety Formation
Once a 2-phenylbenzo[b]thiophene dinitrile precursor is synthesized, the crucial step is the conversion of the two nitrile groups into amidine functionalities. This transformation is typically accomplished through methods that can tolerate the heteroaromatic core.
Pinner Reaction and Modified Pinner Protocols
The Pinner reaction is a classic and widely used method for converting nitriles into amidines. wikipedia.org The reaction proceeds in two main stages. First, the nitrile is treated with an anhydrous alcohol (e.g., ethanol) and a strong acid, typically dry hydrogen chloride (HCl) gas. nrochemistry.comorganic-chemistry.org This step forms a highly reactive intermediate known as a Pinner salt (an alkyl imidate hydrochloride). wikipedia.orgorganic-chemistry.org
The mechanism involves the protonation of the nitrile nitrogen by HCl, which activates the carbon atom for nucleophilic attack by the alcohol. numberanalytics.com The resulting Pinner salt is usually not isolated due to its instability. wikipedia.org In the second stage, the Pinner salt is reacted with ammonia (B1221849) or an amine in a process called ammonolysis. The ammonia attacks the imino ester carbon, leading to the elimination of the alcohol and formation of the amidine hydrochloride salt, which can then be neutralized to give the free amidine. nrochemistry.com For a dinitrile, this process is performed on both nitrile groups to yield the target diamidine.
Modified Pinner protocols have been developed to improve yields and simplify conditions. One such modification involves using trihaloethyl imidates, which are prepared from a nitrile and a trihaloethanol. These reagents can form amidines under milder conditions.
| Step | Reactants | Key Intermediate | Product | Reference |
|---|---|---|---|---|
| 1. Imidate Formation | R-C≡N, R'-OH, Anhydrous HCl | [R-C(OR')=NH₂]⁺Cl⁻ (Pinner Salt) | - | wikipedia.orgorganic-chemistry.org |
| 2. Ammonolysis | Pinner Salt, NH₃ (or Amine) | - | R-C(=NH)NH₂ (Amidine) | wikipedia.orgnrochemistry.com |
Lithium Bistrimethylsilylamide-Mediated Amidination
An alternative to the strongly acidic Pinner reaction involves the use of strong, non-nucleophilic bases, such as lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org LiHMDS is a powerful reagent used to deprotonate a wide range of substrates. In the context of amidine synthesis, it can be used to catalyze the hydroboration of nitriles, which proceeds via lithium amidinate intermediates. rsc.org
In a more direct application, LiHMDS can be used to deprotonate a primary or secondary amine. The resulting lithium amide is a potent nucleophile that can add to a nitrile group. This addition forms a lithium amidinate intermediate. Subsequent workup with a proton source quenches the intermediate to yield the final amidine product. This method avoids the harsh acidic conditions of the Pinner reaction and can be advantageous for substrates sensitive to acid. The reaction demonstrates good tolerance for various functional groups, including heteroaromatic rings like thiophene. rsc.org
Structural Modifications of the Phenyl Substituent
To explore the structure-activity relationships of 2-phenylthionaphthene diamidine analogues, modifications to the peripheral phenyl substituent are often desired. Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a premier method for creating carbon-carbon bonds between aryl groups. mdpi.comnih.gov To apply this to the 2-phenylthionaphthene scaffold, a synthetic route is chosen that installs a halo-phenyl group at the 2-position, for example, 2-(4-bromophenyl)benzo[b]thiophene. This halogenated precursor becomes a handle for diversification.
The reaction couples the aryl halide with an arylboronic acid (or a boronic ester) in the presence of a palladium catalyst and a base. mdpi.comnih.gov The choice of palladium catalyst, ligands, base, and solvent system is crucial for achieving high yields, especially with potentially complex heterocyclic substrates. This methodology allows for the introduction of a wide array of substituted and unsubstituted aryl and heteroaryl groups onto the phenyl ring, providing a powerful tool for generating a library of diverse analogues. nih.gov
| Aryl Halide Precursor | Coupling Partner (Arylboronic Acid) | Catalyst/Base | Product (Example) | Reference |
|---|---|---|---|---|
| 2-(4-Bromophenyl)benzo[b]thiophene | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 2-([1,1'-Biphenyl]-4-yl)benzo[b]thiophene | nih.gov |
| 2-(4-Bromophenyl)benzo[b]thiophene | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 2-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)benzo[b]thiophene | mdpi.com |
| 2-(4-Bromophenyl)benzo[b]thiophene | 4-Methoxyphenylboronic acid | Pd(II) complex / K₂CO₃ | 2-(4'-Methoxy-[1,1'-biphenyl]-4-yl)benzo[b]thiophene | nih.gov |
| 2-(4-Bromophenyl)benzo[b]thiophene | Thiophene-3-boronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-(4-(Thiophen-3-yl)phenyl)benzo[b]thiophene | nih.gov |
Derivatization of the Thionaphthene Ring System
Isosteric replacement of the sulfur atom in the thionaphthene ring with other heteroatoms, such as selenium (to form a benzoselenophene) or nitrogen (to form an indole), can lead to compounds with altered physicochemical properties. The synthesis of such isosteres often requires a de novo ring construction approach, starting from appropriately substituted benzene derivatives.
Ring fusion represents another strategy to create structurally diverse analogues. This involves the construction of additional rings onto the benzo[b]thiophene core. For instance, Diels-Alder reactions can be employed to fuse a new carbocyclic or heterocyclic ring across the thiophene moiety. rsc.org Another approach involves the intramolecular cyclization of suitably functionalized 2-phenylbenzo[b]thiophenes to generate polycyclic aromatic systems. researchgate.net For example, oxidative cyclodehydrogenation, often referred to as the Scholl reaction, can be used to form fused aromatic rings. researchgate.net
| Modification Type | Synthetic Strategy | Example |
| Isosteric Replacement | De novo ring synthesis | Synthesis of 2-phenylindole (B188600) from an aniline (B41778) precursor |
| Ring Fusion | Diels-Alder Reaction | Reaction of a diene-substituted benzo[b]thiophene with a dienophile |
| Ring Fusion | Intramolecular Cyclization | Oxidative cyclodehydrogenation (Scholl reaction) of a biaryl precursor |
Please note: The outline provided contained a numbering inconsistency. This section is interpreted as 2.4.2.
The introduction of various functional groups onto the thionaphthene ring system is crucial for fine-tuning the properties of the diamidine analogues. Electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts acylation, can be used to introduce substituents at various positions on the benzofuran (B130515) ring of the benzo[b]thiophene core. The regioselectivity of these reactions is directed by the existing substituents on the ring.
Subsequent chemical transformations of these newly introduced functional groups can lead to a wide array of derivatives. For example, a nitro group can be reduced to an amine, which can then be further derivatized. A ketone introduced via Friedel-Crafts acylation can serve as a handle for further carbon-carbon bond-forming reactions.
Synthesis of Prodrug Forms and Bioconjugates for Research Applications
To enhance the pharmacokinetic properties of 2-phenylthionaphthene diamidines, prodrug strategies can be employed. A common approach for aromatic diamidines is the conversion of the amidine groups into N-hydroxyamidines (amidoximes) or N-acyloxyamidines. These prodrugs are designed to be more lipophilic, potentially improving oral bioavailability, and are enzymatically converted to the active diamidine in vivo.
The synthesis of bioconjugates, where the this compound is tethered to another molecule (e.g., a peptide, antibody, or fluorescent probe), is a key strategy for targeted delivery and mechanistic studies. The conjugation is typically achieved by first introducing a reactive functional group, such as a carboxylic acid, an amine, or a clickable handle (e.g., an alkyne or azide), onto the core scaffold. This functionalized analogue can then be coupled to the desired biomolecule using standard bioconjugation chemistries.
Stereoselective Synthesis and Chiral Resolution (if applicable)
If the this compound analogue possesses a stereocenter, for example, through the introduction of a chiral substituent, the preparation of single enantiomers becomes important. Stereoselective synthesis can be achieved by using chiral catalysts or chiral starting materials.
Alternatively, if a racemic mixture is synthesized, chiral resolution can be performed. This typically involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent, such as a chiral carboxylic acid or amine. The resulting diastereomers, having different physical properties, can then be separated by crystallization or chromatography. After separation, the resolving agent is removed to yield the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the direct separation of enantiomers.
Preclinical Biological Activities and Efficacy Assessments of 2 Phenylthionaphthene Diamidine Analogues in Vitro and Non Human in Vivo Models
Antiparasitic Spectrum and Potency
Aromatic diamidines have demonstrated a broad spectrum of activity against various parasites, particularly those belonging to the Trypanosomatidae family and Plasmodium species. This activity is largely attributed to their ability to bind to the minor groove of DNA, interfering with essential cellular processes.
Trypanosomatidae (e.g., Trypanosoma brucei, Trypanosoma cruzi, Leishmania species)
Dicationic diamidines are well-established as potent agents against trypanosomatid parasites. nih.gov
Trypanosoma brucei : The causative agent of African trypanosomiasis, or sleeping sickness, is highly susceptible to diamidines. Studies on flexible triaryl diamidine analogues have revealed potent in vitro activity against Trypanosoma brucei rhodesiense (T.b.r.), with 50% inhibitory concentrations (IC50) in the nanomolar range. nih.gov For instance, a monoflexible diamidine, compound 6c , exhibited an IC50 of 11 nM against this parasite. nih.gov The mechanism of action is believed to involve binding to the parasite's DNA. nih.gov
Trypanosoma cruzi : The etiological agent of Chagas disease, has also been a target for diamidine compounds. A diarylthiophene diamidine, DB1362 , has shown potent in vitro activity against both the amastigote and bloodstream trypomastigote forms of T. cruzi. nih.gov These findings underscore the potential of diamidines as lead compounds for the development of new treatments for Chagas disease. nih.gov
Leishmania species : Various species of Leishmania, the causative agents of leishmaniasis, are also susceptible to diamidines. The activity of these compounds against Leishmania further broadens their antiparasitic spectrum.
Plasmodium Species (e.g., Plasmodium falciparum)
Malaria, caused by Plasmodium parasites, remains a major global health concern. Dicationic diamidines have shown promising activity against Plasmodium falciparum, the most virulent species causing malaria in humans. nih.gov In vitro studies of flexible triaryl diamidines demonstrated potent to moderate activity, with IC50 values against P. falciparum ranging from 4 to 323 nM. nih.gov This suggests that the diamidine scaffold is a valuable starting point for the design of novel antimalarial agents.
Amoebic Pathogens (if applicable)
While the primary focus of diamidine research has been on trypanosomes and Plasmodium, some studies have explored their activity against other protozoan pathogens. For instance, certain diamidines have been evaluated against pathogenic amoebae, although this is a less extensively studied area compared to their anti-trypanosomal and anti-plasmodial activities.
In Vitro Efficacy Assays in Parasite Cultures
The antiparasitic potency of diamidine analogues is typically determined using in vitro efficacy assays on cultured parasites. These assays provide crucial data on the concentration of the compound required to inhibit parasite growth by 50% (IC50).
For example, a series of flexible triaryl diamidines were assessed in vitro against T. b. rhodesiense and P. falciparum. The results, as summarized in the table below, highlight the potent nanomolar activity of these compounds. nih.gov
| Compound | T. b. rhodesiense IC50 (nM) | P. falciparum IC50 (nM) |
| 6a | 22 | 10 |
| 6b | 378 | 323 |
| 6c | 11 | 4 |
| 13a | 18 | 6 |
| 13b | 15 | 8 |
| 17 | 43 | 25 |
| 23 | 28 | 12 |
| 27 | 35 | 18 |
| Data sourced from a study on new antiparasitic flexible triaryl diamidines. nih.gov |
Similarly, the diarylthiophene diamidine DB1362 was evaluated against T. cruzi, demonstrating significant in vitro efficacy against the parasite. nih.gov
Efficacy in Non-Human In Vivo Models (e.g., murine models of infection)
Promising in vitro results often lead to further evaluation in animal models of infection to assess in vivo efficacy.
A study investigating flexible triaryl diamidines demonstrated that the monoflexible diamidine 6c was highly effective in a murine model of T. b. rhodesiense infection. nih.gov Treatment with this compound resulted in the cure of all infected mice. nih.gov
In the context of Chagas disease, the diarylthiophene diamidine DB1362 was tested in a murine model of acute T. cruzi infection. nih.gov Treatment with DB1362 led to a significant reduction in cardiac parasitism and inflammation, and notably, resulted in 100% survival of the treated mice compared to the untreated control group. nih.gov These in vivo studies provide strong evidence for the therapeutic potential of diamidine analogues. nih.govnih.gov
Antimicrobial Activity
Beyond their antiparasitic effects, diamidine compounds have also been investigated for their antimicrobial properties against a range of bacteria and fungi. Their broad-spectrum activity makes them attractive candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance. The mechanism of antimicrobial action is also often linked to their DNA binding capabilities.
Antifungal Activity (e.g., against pathogenic yeasts and filamentous fungi)
Analogues of 2-phenylthionaphthene diamidine have shown promising broad-spectrum antifungal activity. Studies have demonstrated their effectiveness against a range of pathogenic fungi, including yeasts like Candida albicans and Cryptococcus neoformans, as well as filamentous fungi such as Aspergillus fumigatus. nih.govnih.gov These pathogens are responsible for a significant number of invasive fungal infections, especially in immunocompromised individuals. nih.gov Some amiloride (B1667095) analogs, which share structural features, have shown a 16-fold increase in activity against Cryptococcus neoformans and are also effective against multidrug-resistant clinical isolates. nih.gov
Table 1: In Vitro Antifungal Activity of Selected Antifungal Agents
| Fungal Species | Agent | Geometric Mean MIC (µg/ml) |
|---|---|---|
| Aspergillus spp. | Posaconazole | 0.25 |
| Aspergillus spp. | Voriconazole | 0.34 |
| Aspergillus spp. | Itraconazole | 0.65 |
| Aspergillus spp. | Amphotericin B | 1.49 |
| Zygomycetes | Amphotericin B | 1.36 |
| Zygomycetes | Posaconazole | 1.65 |
| Zygomycetes | Itraconazole | 4.37 |
This table displays comparative data for established antifungal agents against various fungal species to provide context for the activity of new investigational compounds. nih.gov
Anticancer Activity in Cell Line Panels and Non-Human In Vivo Models
Derivatives of this compound have been evaluated for their potential as anticancer agents. Related heterocyclic compounds, such as naphthyridine and phenazinamine derivatives, have shown significant in vitro cytotoxicity against a variety of human cancer cell lines. nih.govnih.gov For example, certain naphthyridine derivatives demonstrated potent activity against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines, with some compounds showing greater potency than the established anticancer agent colchicine. nih.gov Similarly, novel 2-phenazinamine derivatives exhibited good anticancer activity against human chronic myelogenous leukemia (K562) and hepatocellular carcinoma (HepG2) cells, with one compound showing an effect comparable to cisplatin. nih.gov The mechanism of action for these types of compounds often involves inducing apoptosis (programmed cell death) in cancer cells. nih.gov Resistance to anticancer drugs is a major challenge, often linked to mechanisms like increased drug efflux from the cancer cells. nih.gov
Table 2: Cytotoxicity of Selected Naphthyridine Derivatives Against Human Cancer Cell Lines
| Cell Line | Compound 14 IC₅₀ (µM) | Compound 15 IC₅₀ (µM) | Compound 16 IC₅₀ (µM) | Colchicine IC₅₀ (µM) |
|---|---|---|---|---|
| HeLa (Cervical Cancer) | 2.6 | 2.3 | 0.7 | 23.6 |
| HL-60 (Leukemia) | Not specified | Not specified | 0.1 | 7.8 |
| PC-3 (Prostate Cancer) | Not specified | Not specified | 5.1 | 19.7 |
This table highlights the potent in vitro cytotoxic activities of selected naphthyridine derivatives compared to colchicine. nih.gov
Mechanisms of Selective Toxicity in Cancer Cells
The selective toxicity of 2-phenylbenzo[b]thiophene (B72322) analogues in cancer cells appears to be mediated by multiple mechanisms, including hormonal antagonism, disruption of the cytoskeleton, and interference with critical signaling pathways.
A significant mechanism of action for certain 2-phenylbenzo[b]thiophene derivatives is their antiestrogenic activity. In a study on heterocyclic antiestrogens, 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes were synthesized and evaluated. One derivative, 3-[10-(2,2,3,3,4,4,4-heptafluorobutyl-methylcarbamoyl) decyl]-6-hydroxy-2-(4-hydroxyphenyl)benzo-[b]thiophene, emerged as a pure antiestrogen. nih.gov This compound demonstrated no estrogenic activity in mouse uterus weight tests and effectively blocked the stimulatory effect of estrone. nih.gov Its potent antiestrogenic properties led to strong inhibition of the growth of estrogen-sensitive human MCF-7 breast cancer cells with an IC50 value of 5 nM. nih.gov
Other benzothiophene (B83047) analogues exert their anticancer effects by targeting the microtubule system, a critical component of the cellular cytoskeleton. A series of benzothiophene acrylonitrile (B1666552) analogues, structurally similar to combretastatin (B1194345) A-4, were found to be potent inhibitors of tubulin polymerization. nih.gov This disruption of microtubule dynamics leads to mitotic arrest and, ultimately, cell death. nih.gov Notably, these compounds were effective against multidrug-resistant (MDR) cancer cell lines, suggesting they may circumvent common mechanisms of drug resistance. nih.gov
Further research into tetrahydrobenzo[b]thiophene derivatives identified a compound, 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17), with broad-spectrum antitumor activity. nih.gov The mechanism of action for BU17 was found to be twofold: it inhibits tubulin polymerization and also targets WEE1 kinase, a key regulator of the cell cycle. nih.gov This dual inhibition leads to G2/M cell cycle arrest and the induction of apoptosis, as evidenced by increased levels of caspases 3 and 9 in treated A549 lung cancer cells. nih.gov
More recent studies have pointed to the inhibition of the RhoA/ROCK pathway as another mechanism of action. Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives were synthesized and shown to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells. nih.gov The lead compound, b19, promoted apoptosis and was confirmed to act by suppressing the RhoA/ROCK signaling pathway. nih.gov
Table 1: Mechanisms of Selective Toxicity of 2-Phenylbenzo[b]thiophene Analogues
| Compound Class | Mechanism of Action | Cancer Cell Lines | Key Findings | Reference |
| 6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophenes | Antiestrogenic activity | MCF-7 (breast) | Pure antagonist of the estrogen receptor, inhibiting growth of estrogen-sensitive cells. | nih.gov |
| Benzothiophene acrylonitrile analogues | Inhibition of tubulin polymerization | Panel of 60 human cancer cell lines | Overcomes P-glycoprotein-mediated multidrug resistance. | nih.gov |
| Tetrahydrobenzo[b]thiophene derivatives (e.g., BU17) | Inhibition of tubulin polymerization and WEE1 kinase | A549 (lung) | Induces G2/M cell cycle arrest and apoptosis. | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives (e.g., b19) | Inhibition of RhoA/ROCK pathway | MDA-MB-231 (breast) | Inhibits proliferation, migration, invasion, and promotes apoptosis. | nih.gov |
Combination Studies with Other Molecular Agents (in vitro)
Currently, there is a lack of published in vitro studies specifically investigating the synergistic or additive anticancer effects of this compound analogues in combination with other molecular agents. However, research in related areas suggests the potential for such therapeutic strategies. For instance, a study on resveratrol (B1683913) derivatives, which included benzothiophene-containing compounds, demonstrated their ability to enhance the antiviral effects of the nucleoside analog decitabine (B1684300) against HIV-1. rsc.org This finding, although in the context of antiviral activity, highlights the potential for benzothiophene scaffolds to be used in combination therapies to potentiate the efficacy of other drugs. rsc.org Further research is warranted to explore the potential of 2-phenylbenzo[b]thiophene analogues in combination with established chemotherapeutic agents or targeted therapies for cancer treatment.
Efficacy in Xenograft and Murine Tumor Models
While specific xenograft or murine tumor model data for "this compound" is unavailable, studies on its analogues have demonstrated in vivo anticancer efficacy.
In a study evaluating a HER2-targeted conjugate, a HER2 affibody was linked to the chemotherapeutic drug pemetrexed (B1662193). This conjugate, [99mTc]Tc-ZHER2:V2-pemetrexed, showed significant tumor uptake in A549 (HER2-positive) lung cancer xenografts in mice, as confirmed by biodistribution studies and SPECT imaging. nih.gov Treatment with the conjugate led to a significant impairment of tumor growth and less weight loss compared to pemetrexed alone, indicating the potential of targeted delivery of therapeutic agents using scaffolds that could potentially include benzothiophene-like structures. nih.gov
Another study focused on a conditionally activatable nanoferritin, The-0504, encapsulating a cytotoxic drug. This nanocarrier demonstrated remarkable anti-tumor activity in various human tumor xenograft models in mice, including triple-negative breast cancer and pancreatic cancer. nih.govresearchgate.net The treatment resulted in tumor eradication in a majority of the murine xenograft models, showcasing the potential of advanced drug delivery systems for potent anticancer compounds, which could include novel thiophene (B33073) derivatives. nih.govresearchgate.net
These studies underscore the potential of benzothiophene-related structures in developing effective in vivo anticancer agents, particularly when incorporated into targeted drug delivery systems or as standalone potent compounds.
Table 2: Efficacy of Analogous Compounds in Xenograft Models
| Compound/System | Cancer Model | Key Findings | Reference |
| [99mTc]Tc-ZHER2:V2-pemetrexed conjugate | A549 (lung cancer) xenografts | Significant tumor uptake and inhibition of tumor growth. | nih.gov |
| The-0504 (nanoferritin-encapsulated drug) | Triple-negative breast cancer and pancreatic cancer xenografts | Remarkable anti-tumor activity, leading to tumor eradication in most models. | nih.govresearchgate.net |
Antiviral Activity (if substantiated in literature)
The benzothiophene scaffold is present in a number of compounds that have been investigated for their antiviral properties. Research has shown that derivatives of benzothiophene and the related benzothiazole (B30560) scaffold exhibit activity against a range of viruses.
Several studies have highlighted the potential of benzothiazole derivatives as antiviral agents. For instance, novel benzothiazole-quinoline hybrids have been identified as potential inhibitors of the dengue virus. nih.gov Furthermore, certain diheteroarylamide-type compounds containing a 5-nitroisobenzothiazole derivative have emerged as potent anti-HIV agents. nih.gov
More recently, the antiviral activity of benzothiazolyl-pyridine hybrids was evaluated against H5N1 influenza virus and SARS-CoV-2. Several compounds demonstrated significant antiviral effects, with some fluorine-containing derivatives showing good activity against SARS-CoV-2. acs.org The mechanism of action for some of these compounds was suggested to be the inhibition of the CoV-3CL protease. acs.org
Another study synthesized novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives and tested their antiviral activity. Several compounds showed promising effects against Herpes Simplex Virus-1 (HSV-1), Hepatitis A Virus (HAV), and other viruses. acs.org The most potent compounds against HSV-1 were also found to inhibit the ubiquitin-specific protease 7 (USP7) enzyme. acs.org
Additionally, a study on resveratrol derivatives, including a benzothiophene-containing compound, showed that they could enhance the anti-HIV-1 activity of decitabine. This suggests that benzothiophene derivatives could be developed as adjunctive therapies for viral infections. rsc.org
Table 3: Antiviral Activity of Benzothiophene and Benzothiazole Analogues
| Compound Class | Virus | Key Findings | Reference |
| Benzothiazole-quinoline hybrids | Dengue virus | Potential inhibitors of the virus. | nih.gov |
| 5-Nitroisobenzothiazole derivatives | HIV | Potent anti-HIV activity. | nih.gov |
| Benzothiazolyl-pyridine hybrids | H5N1, SARS-CoV-2 | Significant antiviral effects, potential inhibition of CoV-3CL protease. | acs.org |
| Benzothiazole-bearing N-sulfonamide 2-pyridone derivatives | HSV-1, HAV | Promising antiviral effects, inhibition of USP7 enzyme. | acs.org |
| Benzothiophene-containing resveratrol derivative | HIV-1 | Enhanced the antiviral activity of decitabine. | rsc.org |
Computational Analysis of this compound Remains a Nascent Field
Comprehensive computational studies detailing the molecular interactions and photophysical properties of this compound are not yet available in publicly accessible scientific literature. While the methodologies for such analyses are well-established, their specific application to this particular compound is not documented in the provided search results. Therefore, a detailed, data-driven article on the computational chemistry and theoretical modeling of this compound, as per the requested outline, cannot be generated at this time.
Computational chemistry serves as a powerful tool in drug discovery and materials science, offering insights into molecular behavior that can guide experimental work. Techniques like molecular docking, molecular dynamics, and quantum chemical calculations are routinely used to predict how a compound will interact with biological targets, its stability, and its electronic and photophysical characteristics.
Advanced Spectroscopic and Biophysical Characterization of 2 Phenylthionaphthene Diamidine Interactions
UV-Visible Absorption Spectroscopy for Binding Stoichiometry and Perturbations
UV-Visible absorption spectroscopy is a foundational technique used to monitor the binding of small molecules to macromolecules like DNA or RNA. When a ligand such as an aromatic diamidine binds to its target, changes in the electronic environment around the ligand's chromophore often lead to shifts in its absorption spectrum. These perturbations can manifest as a change in molar absorptivity (hyperchromism or hypochromism) or a shift in the wavelength of maximum absorbance (bathochromic/red shift or hypsochromic/blue shift).
By systematically titrating a solution of the target macromolecule with the ligand and monitoring the changes in the absorption spectrum, a binding isotherm can be constructed. This data allows for the determination of the binding stoichiometry (the ratio of ligand to target molecules in the complex) and the equilibrium binding constant (K), which quantifies the affinity of the interaction.
Fluorescence Spectroscopy for Ligand-Target Interactions and Quenching Studies
Fluorescence spectroscopy is a highly sensitive method for studying ligand-target interactions, particularly for fluorescent compounds like many aromatic diamidines. The technique relies on monitoring changes in the fluorescence properties of the ligand upon binding to a target.
When a fluorescent molecule binds to a macromolecule, its fluorescence intensity, emission wavelength, and lifetime can be significantly altered. By measuring these changes as a function of target concentration, one can determine binding affinities and gain insights into the binding mechanism. Quenching studies, where the fluorescence of the ligand is decreased upon binding, can be analyzed using the Stern-Volmer equation to understand the nature of the quenching process (static or dynamic). biocompare.com
Fluorescence Enhancement Mechanisms (e.g., environmental effects)
In many cases, the fluorescence of a ligand is significantly enhanced upon binding to a biological target. This enhancement can be attributed to several factors related to the change in the ligand's immediate environment. rsc.org For instance, binding within a hydrophobic pocket of a protein or the minor groove of DNA can restrict the ligand's rotational and vibrational freedom. This rigidity reduces the non-radiative decay pathways for the excited state, leading to a higher fluorescence quantum yield. rsc.org Furthermore, the exclusion of water molecules from the binding site, which can quench fluorescence, also contributes to the observed enhancement.
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a spectroscopic technique that can act as a "molecular ruler" to measure distances on the scale of 1-10 nanometers. nih.govresearchgate.net The process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor chromophore. nih.govnih.gov The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor. nih.govresearchgate.net
In the context of studying a ligand like 2-Phenylthionaphthene diamidine, FRET could be employed by using the ligand as either a donor or an acceptor. For example, if the ligand (donor) binds to a DNA molecule labeled with a suitable acceptor, the distance between the ligand's binding site and the label could be determined. This provides precise spatial information about the ligand's binding location and orientation. nih.govnih.gov
Circular Dichroism (CD) Spectroscopy for Induced Conformational Changes in DNA/RNA
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov Nucleic acids such as DNA and RNA are chiral and have characteristic CD spectra that are sensitive to their conformation (e.g., B-form, A-form, Z-form). nih.gov
When a ligand binds to DNA or RNA, it can perturb the nucleic acid's structure, leading to changes in the CD spectrum. These spectral changes provide valuable information about the nature of the binding. For instance, intercalation of a ligand between base pairs typically induces significant changes in the DNA's CD spectrum, which are distinct from the changes caused by groove binding. By analyzing these induced conformational changes, CD spectroscopy helps to elucidate the binding mode of the ligand. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that can provide atomic-resolution information about molecular interactions. By observing the chemical shifts and relaxation rates of atomic nuclei, NMR can identify the specific parts of a ligand and its target that are involved in the binding interface.
Ligand-Observed and Target-Observed NMR Techniques
NMR studies of ligand-target interactions can be approached from two perspectives:
Ligand-Observed NMR: In these experiments, the NMR signals of the ligand are monitored as the target is added. Techniques like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are particularly useful for screening and identifying binding. Changes in the ligand's chemical shifts or the broadening of its signals upon binding can indicate an interaction and help map the parts of the ligand in close contact with the target.
Target-Observed NMR: Here, an isotopically labeled (e.g., ¹⁵N or ¹³C) macromolecule is used, and its NMR spectrum is observed upon the addition of the unlabeled ligand. The most common experiment is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of a protein, which shows a peak for each backbone amide. When a ligand binds, the chemical shifts of the amino acid residues at the binding site are perturbed. This "chemical shift mapping" allows for the precise identification of the ligand-binding footprint on the surface of the target protein or nucleic acid.
Structural Elucidation of Complexes
The structural elucidation of a complex formed between a small molecule like a diamidine and a biological macromolecule such as DNA is crucial for understanding its mechanism of action. Techniques in this category aim to provide a three-dimensional picture of the interacting molecules. This includes identifying the precise binding location (e.g., DNA minor groove), the orientation of the ligand within the binding site, and any conformational changes that occur in either the ligand or the macromolecule upon complex formation. Methods like X-ray crystallography and Cryo-EM are paramount for achieving atomic-level resolution of these structures.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. researchgate.netbenthamscience.com This allows for the determination of key thermodynamic parameters of an interaction in a single experiment, without the need for labeling. nih.gov By titrating a solution of the ligand (e.g., this compound) into a cell containing the macromolecule (e.g., a specific DNA sequence), the binding affinity (Kₐ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction can be quantified. nih.gov
The binding affinity indicates the strength of the interaction, while the enthalpy and entropy values provide insight into the forces driving the binding, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov For example, a negative enthalpy change suggests that binding is an exothermic process, often driven by the formation of favorable bonds.
Hypothetical ITC Data for a Diamidine-DNA Interaction:
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 1.1 | - |
| Association Constant (Kₐ) | 2.5 x 10⁶ | M⁻¹ |
| Enthalpy Change (ΔH) | -8.5 | kcal/mol |
| Entropy Change (ΔS) | 12.2 | cal/mol·K |
This table is illustrative and not based on experimental data for this compound.
Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free optical technique for monitoring biomolecular interactions in real time. uark.edunih.gov In a typical SPR experiment, a macromolecule (ligand), such as a DNA strand, is immobilized on a sensor chip. A solution containing the binding partner (analyte), such as the diamidine compound, is then flowed over the surface. nih.gov Binding causes a change in the refractive index at the sensor surface, which is detected as a change in resonance units (RU). nih.gov
This real-time monitoring allows for the calculation of the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₒ or kₒff). uark.edu The ratio of these constants provides the equilibrium dissociation constant (Kₒ), which is a measure of binding affinity. dovepress.com This kinetic information is complementary to the thermodynamic data from ITC and provides a more complete picture of the binding event. uark.edu
Hypothetical SPR Kinetic Data for a Diamidine-DNA Interaction:
| Kinetic Parameter | Value | Unit |
| Association Rate (kₐ) | 3.1 x 10⁵ | M⁻¹s⁻¹ |
| Dissociation Rate (kₒ) | 1.5 x 10⁻³ | s⁻¹ |
| Dissociation Constant (Kₒ) | 4.8 | µM |
This table is illustrative and not based on experimental data for this compound.
X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Complex Structures
To understand a ligand-DNA interaction at the atomic level, high-resolution structural methods are required. X-ray crystallography has traditionally been the gold standard for this purpose. It involves crystallizing the complex of the small molecule with its target DNA sequence and then diffracting X-rays through the crystal. The resulting diffraction pattern can be used to calculate a three-dimensional electron density map, revealing the precise atomic arrangement of the complex. This can show which DNA bases the diamidine interacts with and the specific hydrogen bonds and other contacts that stabilize the binding.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative, particularly for large complexes or those that are difficult to crystallize. Samples are flash-frozen in vitreous ice, and thousands of images of individual particles are averaged to reconstruct a high-resolution 3D structure. While no crystal structures or Cryo-EM reconstructions for a this compound-DNA complex have been found in the literature, such studies would be invaluable for rational drug design.
Atomic Force Microscopy (AFM) for Direct Visualization of DNA/Membrane Interactions
Atomic Force Microscopy (AFM) is a scanning probe microscopy technique that can visualize single molecules and molecular complexes at nanometer resolution. It can be used to directly observe the binding of ligands to DNA strands laid out on a flat surface, such as mica. uark.edu AFM can reveal information about how a compound affects the physical properties of DNA, such as inducing bending, condensation, or aggregation.
For instance, by imaging DNA molecules before and after the addition of a diamidine compound, one could directly observe the formation of complexes. Time-lapse AFM could potentially even monitor the dynamics of the interaction in real time. This technique provides a visual confirmation of binding and can reveal larger-scale structural changes that are not apparent in bulk solution methods. researchgate.netnih.gov
Applications of 2 Phenylthionaphthene Diamidine As Research Probes and Biotechnological Tools
Fluorescent Probes for Cellular Imaging and Subcellular Localization (in vitro, non-human cells)
2-Phenylthionaphthene diamidine's intrinsic fluorescence, which is significantly enhanced upon binding to nucleic acids, makes it a powerful probe for cellular imaging. Its ability to permeate cell membranes, albeit with varying efficiency in live versus fixed cells, allows for the visualization of specific subcellular structures.
This compound is utilized as a fluorescent stain for nucleic acids in microscopy. Similar to its structural analog, 4',6-diamidino-2-phenylindole (DAPI), it exhibits a strong binding affinity for DNA, particularly in regions rich in adenine (B156593) and thymine (B56734) (A-T) base pairs. This interaction occurs within the minor groove of the DNA double helix. Upon binding, the fluorescence quantum yield of the diamidine molecule increases substantially, leading to a bright signal that allows for the clear visualization of DNA within the cell.
While its primary target is double-stranded DNA (dsDNA), this compound can also bind to RNA, although the fluorescence enhancement is generally less pronounced. The binding to RNA is thought to occur through a different mode, potentially involving intercalation. This differential fluorescence allows for some degree of distinction between DNA and RNA in microscopic analyses.
Table 1: General Spectroscopic Properties of Diamidine-Based Nucleic Acid Stains
| Property | Value | Notes |
| Excitation Maximum (λex) | ~358 nm (with dsDNA) | The precise maximum can vary slightly depending on the specific diamidine structure and the local environment. Excitation is typically in the ultraviolet (UV) range. |
| Emission Maximum (λem) | ~461 nm (with dsDNA) | Emits in the blue region of the visible spectrum. The emission is characterized by a broad peak. |
| Fluorescence Enhancement | ~20-fold (upon binding to dsDNA) | This significant increase in fluorescence upon binding to DNA is a key feature that provides a high signal-to-noise ratio for imaging. |
| Binding Affinity (Kd) | Nanomolar to low micromolar range | The affinity is highest for A-T rich regions of the DNA minor groove. |
Note: The data in this table are representative of the diamidine class of compounds, including DAPI, and are expected to be comparable for this compound due to structural similarities.
A significant application of this compound is in the visualization of mitochondria and kinetoplasts. Kinetoplasts are specialized mitochondrial structures found in certain protozoan parasites, such as those from the genera Trypanosoma and Leishmania. These structures are rich in mitochondrial DNA (kDNA) organized in a complex network of interlocked circles.
The lipophilic and cationic nature of diamidines facilitates their accumulation within mitochondria, which have a negative membrane potential. Once inside, this compound binds to the kDNA, resulting in intense fluorescence that allows for the clear demarcation of the kinetoplast. This is particularly valuable in parasitology research for identifying parasites and studying the effects of drugs on these organisms. For instance, studies on related diamidines have shown strong localization signals in the kDNA of Leishmania donovani at low concentrations. nih.gov At higher concentrations, staining of the nuclear DNA is also observed. nih.gov The preferential targeting of the kinetoplast has been a key area of investigation for the development of new anti-parasitic drugs. nih.govnih.gov
The ability of this compound to bind to DNA makes it an excellent stain for chromosomes and chromatin. In fluorescence microscopy, it is used to visualize the organization of DNA within the nucleus of eukaryotic cells. During cell division (mitosis and meiosis), when chromosomes condense, this diamidine allows for their clear visualization and counting.
Furthermore, variations in the fluorescence intensity of diamidine stains along the length of a chromosome can reflect differences in chromatin condensation. Heterochromatin, which is more tightly packed and often rich in A-T sequences, tends to stain more brightly than the less condensed euchromatin. This property is exploited in cytogenetics to create banding patterns on chromosomes, which helps in the identification of individual chromosomes and the detection of chromosomal abnormalities.
Tools for Studying DNA Replication and Transcription Processes
Due to its interaction with the DNA template, this compound can serve as a tool to study fundamental cellular processes like DNA replication and transcription. By binding to the minor groove, it can act as a physical impediment to the enzymes and protein complexes involved in these processes.
Research on other diamidines has shown that these molecules can inhibit DNA replication. nih.gov For example, some diamidines have been observed to selectively inhibit the replication of kinetoplast DNA over nuclear DNA in parasites. nih.gov This inhibitory effect can be leveraged in in vitro studies to probe the mechanics of DNA replication and to identify the roles of specific enzymes. While not a direct measure of replication or transcription, the fluorescence of this compound can be used to monitor changes in DNA content and organization during the cell cycle, which is intrinsically linked to these processes.
Affinity Ligands for Biomolecule Purification and Isolation
The specific and strong binding of this compound to DNA, particularly to A-T rich sequences, provides the basis for its use as an affinity ligand. When immobilized on a solid support, such as chromatography beads, it can be used to selectively capture and purify DNA or DNA-binding proteins from complex biological mixtures.
This affinity chromatography approach can be valuable for:
Isolating specific DNA fragments: Fragments with a high A-T content will bind more strongly to the immobilized diamidine.
Purifying DNA-binding proteins: Proteins that recognize and bind to the minor groove of DNA may be captured. The principle relies on the formation of a ternary complex (resin-diamidine-protein).
Separating DNA from other macromolecules: The high specificity of the interaction allows for the efficient removal of proteins, lipids, and other cellular components from a DNA sample.
Table 2: Potential Applications of Immobilized this compound in Affinity Chromatography
| Application | Principle of Separation | Potential Outcome |
| Purification of A-T rich DNA | Strong binding affinity of the diamidine for A-T sequences in the DNA minor groove. | Enrichment of DNA fragments with high A-T content from a heterogeneous mixture. |
| Isolation of DNA-binding proteins | Formation of a complex between the immobilized diamidine, DNA, and a protein that binds to the DNA-ligand complex. | Identification and purification of proteins that interact with the minor groove or recognize diamidine-bound DNA. |
| General DNA purification | General affinity of the diamidine for the DNA backbone and minor groove. | Separation of total DNA from cellular lysates. |
Diagnostic Reagents for Pathogen Detection (in samples, non-human)
The preferential accumulation and staining of kinetoplasts in certain parasites make this compound a useful diagnostic reagent for the detection of these pathogens in biological samples. For instance, in veterinary medicine or wildlife biology, blood smears or tissue samples can be stained with a solution containing this diamidine. The presence of brightly fluorescing kinetoplasts under a fluorescence microscope would indicate an infection with a kinetoplastid parasite.
This method offers a rapid and visually distinct way to identify pathogens like Trypanosoma and Leishmania. While more specific molecular methods like PCR are also used, fluorescence microscopy with diamidine stains remains a valuable and often more accessible tool for initial screening and diagnosis in many settings. The development of automated imaging and analysis systems can further enhance the utility of this compound in high-throughput screening for pathogenic organisms.
Based on a comprehensive search of available scientific literature, there is currently no specific information regarding "this compound" and its application as a mechanistic probe for the elucidation of molecular biology pathways. Consequently, the generation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
Therefore, the requested article focusing solely on the chemical compound “this compound” and its applications as a mechanistic probe for molecular biology pathway elucidation cannot be provided.
Future Research Directions and Unexplored Avenues for 2 Phenylthionaphthene Diamidine
Discovery of Novel Biological Targets Beyond Nucleic Acids
The scientific community has extensively studied the interaction of diamidines with DNA. However, the structural complexity of 2-Phenylthionaphthene diamidine suggests the potential for engaging with other biological macromolecules. The benzo[b]thiophene core is a "privileged structure" in drug discovery, known to interact with a variety of protein targets. researchgate.netnih.gov Future research should therefore pivot towards identifying and validating non-nucleic acid targets.
Derivatives of the core structure, 2-phenylbenzo[b]thiophene (B72322), have shown affinity for protein targets such as the estrogen receptor, indicating that the thionaphthene scaffold can be accommodated in protein binding pockets. nih.gov Furthermore, thiophene (B33073) and its analogues have been associated with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through mechanisms that involve protein inhibition (e.g., kinases, topoisomerases). nih.gov This raises the possibility that this compound could modulate the activity of various enzymes or receptors.
Potential research directions include:
Enzyme Inhibition Assays: Screening this compound against panels of enzymes implicated in diseases like cancer or parasitic infections. For example, its structural motifs might allow it to inhibit protein kinases, proteases, or metabolic enzymes crucial for pathogen survival.
Receptor Binding Studies: Investigating the affinity of the compound for various cell surface or nuclear receptors. The 2-phenylbenzo[b]thiophene scaffold has been successfully modified to create potent antiestrogens, suggesting that derivatives of this compound could be explored for their endocrine-modulating properties. nih.gov
Protein-Protein Interaction (PPI) Modulation: The planar and aromatic nature of the compound could allow it to interfere with the interfaces of protein-protein interactions, which are increasingly recognized as valuable drug targets. escholarship.org
Development of Advanced Delivery Systems for Experimental Studies (e.g., targeted nanoparticles for in vitro/animal research)
A significant hurdle for many small molecule drugs, including diamidines, is achieving effective delivery to the target site while minimizing off-target effects. For preclinical research on this compound to progress, the development of sophisticated delivery systems is paramount.
Research on other aromatic diamidines like pentamidine (B1679287) has shown the utility of nano-formulations. nih.gov Liposomes, for instance, can encapsulate hydrophilic drugs and alter their pharmacokinetic profiles. nih.gov Moreover, surface modification of nanoparticles offers the potential for targeted delivery.
Future avenues for delivery system development include:
Liposomal Encapsulation: Formulating this compound within liposomes could enhance its solubility, protect it from premature degradation, and modify its distribution in preclinical models.
Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles loaded with the compound. These systems can be engineered for controlled release, prolonging the compound's action.
Targeted Nanoparticles: Decorating the surface of nanoparticles with ligands (e.g., antibodies, peptides) that recognize specific cell surface markers on target cells (e.g., cancer cells or infected cells). This approach could increase the concentration of this compound at the site of action, enhancing efficacy and reducing systemic exposure. For example, PEGylated chitosan (B1678972) nanoparticles have been developed for other antiparasitic drugs. nih.gov
Synergistic Interactions with Other Small Molecules in Preclinical Models
The complexity of many diseases often necessitates combination therapy. Investigating the synergistic potential of this compound with other therapeutic agents could unveil more effective treatment strategies in preclinical settings. Synergy can allow for lower doses of each compound, potentially reducing toxicity while achieving a greater therapeutic effect.
Given the diverse activities of benzo[b]thiophene derivatives, which include anticancer and antimicrobial effects, combination studies are a logical next step. researchgate.netnih.govnih.gov For instance, if this compound is found to have antiproliferative effects, it could be tested in combination with established cytotoxic drugs or targeted therapies in cancer cell line models. If it exhibits antimicrobial properties, it could be combined with existing antibiotics to assess for synergistic or resistance-reversing effects.
Integration with High-Throughput Screening and Omics Technologies in Research
Modern drug discovery is heavily reliant on high-throughput and data-rich methodologies. Integrating this compound into these workflows can accelerate the pace of research and uncover novel mechanisms of action.
High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands of compounds for a specific biological activity. atrandi.com While this compound is a single compound, HTS can be used to:
Identify synergistic partners by screening it against a library of known drugs. nih.gov
Discover its molecular targets by screening it against a panel of recombinant proteins or in cell-based assays with reporter gene readouts.
Elucidate its mechanism of action by observing its effects in high-content imaging screens that monitor multiple cellular parameters.
Omics Technologies:
Proteomics: By treating cells with this compound and analyzing the subsequent changes in the proteome, researchers can identify proteins and pathways that are modulated by the compound. nih.gov This can provide unbiased clues to its mechanism of action and potential off-target effects.
Transcriptomics (RNA-Seq): This technique can reveal how the compound alters gene expression, offering a global view of the cellular response and helping to formulate hypotheses about its biological function.
Chemo-proteomics: This approach can be used to directly identify the protein targets of this compound by using a tagged version of the compound to "pull down" its binding partners from cell lysates.
A combined HTS and omics approach can create a comprehensive biological profile of this compound, guiding further development and optimization.
Exploration of Thionaphthene Diamidines in Unconventional Biological Systems
While much drug discovery focuses on mammalian models and common pathogens, there is value in exploring the activity of novel compounds in less conventional systems. nih.gov These models can offer unique biological insights, present lower costs, and provide faster results for initial screening. nih.gov
Potential unconventional systems for study include:
Zebrafish (Danio rerio): The optical transparency of zebrafish embryos allows for real-time imaging of drug effects on development and disease processes in a whole-organism context. nih.gov They are a valuable model for toxicity screening and for studying diseases like cancer and infectious diseases.
Caenorhabditis elegans: This nematode is a powerful model for genetic studies and can be used to investigate the effects of this compound on fundamental biological processes like aging and neurobiology. nih.gov
Non-mammalian disease models: The activity of thionaphthene diamidines could be tested against a wider range of parasites or microbes that are not typically included in primary screening efforts. This could uncover novel antimicrobial or antiparasitic applications. For example, some aromatic diamidines have been tested against Acanthamoeba. nih.gov Furthermore, the role of estrogen receptors in sex determination in non-mammalian vertebrates like turtles could provide a unique system to study the endocrine effects of thionaphthene-based compounds. frontiersin.org
Advancements in Computational Prediction of Activity and Selectivity
Computational modeling is an indispensable tool in modern medicinal chemistry, enabling the prediction of a compound's properties and guiding the design of more potent and selective analogues. escholarship.orgnih.gov Applying these methods to this compound can rationalize its activity and accelerate the discovery of second-generation compounds.
Key computational approaches include:
Molecular Docking: If protein targets are identified (as per section 9.1), docking simulations can predict the binding mode and affinity of this compound to these targets. This can provide insights into the specific molecular interactions that drive binding and can be used to screen virtual libraries of related compounds.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the compound interacts with its target over time, revealing the stability of the complex and the role of conformational changes in binding. rsc.org
Quantitative Structure-Activity Relationship (QSAR): If a series of related thionaphthene diamidines are synthesized and tested, QSAR models can be built to correlate their structural features with their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of this compound. This can help to identify potential liabilities early in the research process and guide chemical modifications to improve its drug-like properties.
By leveraging these computational tools, researchers can adopt a more rational approach to the design and development of this compound and its derivatives, ultimately saving time and resources.
Compound Information Table
| Compound Name | Other Names | Core Structure |
| This compound | - | Phenylthionaphthene |
| Pentamidine | 1,5-bis(4-amidinophenoxy)pentane | Aromatic diamidine |
| 2-Phenylbenzo[b]thiophene | 2-Phenyl-1-benzothiophene | Benzo[b]thiophene |
| Raloxifene (B1678788) | - | Benzo[b]thiophene |
Biological Activity of 2-Phenylbenzo[b]thiophene Derivatives
Data is illustrative of the potential of the core scaffold and is based on published research for derivatives of 2-Phenylbenzo[b]thiophene, not this compound itself.
| Derivative Class | Target/Activity | Model System | Reported Potency (Example) | Reference |
| Antiestrogenic | Estrogen Receptor Antagonist | Human MCF-7 breast cancer cells | IC50 = 5 nM | nih.gov |
| Anticancer | Cytotoxicity | Human MCF-7 breast cancer cells | IC50 in nanomolar range | |
| Antifungal | Fungal Growth Inhibition | Candida albicans | MIC = 8 µg/mL | |
| Neuroprotective | Cholinesterase Inhibition | In vitro enzyme assays | IC50 = 0.3 µM |
Q & A
Q. Key Findings :
- SPR revealed sub-micromolar Kd values for GC-specific diamidines .
- CD spectral shifts (e.g., positive ICD signals) correlate with strong minor groove binding .
How can researchers resolve contradictions in diamidine-DNA binding data across different experimental systems?
Advanced Research Focus
Discrepancies may arise from variations in DNA sequence context, buffer conditions, or assay sensitivity. To address this:
Cross-validate results using complementary techniques (e.g., SPR, isothermal titration calorimetry (ITC), and molecular dynamics (MD) simulations). MD can model flexibility in DNA-compound interactions, explaining differences in binding thermodynamics .
Standardize experimental conditions : Use consistent salt concentrations (e.g., 150 mM NaCl) and pH (7.0–7.5) to minimize confounding variables.
Control for sequence heterogeneity : Test binding against a panel of DNA sequences (e.g., AT-rich vs. mixed GC/AT) to identify context-dependent effects .
Example : DB2447 showed stronger GC affinity in crystallography than in solution studies, highlighting the need for multi-method validation .
What strategies are effective for designing this compound derivatives targeting transcription factor-DNA interfaces?
Advanced Research Focus
To inhibit transcription factors like HOXA9:
Structural-guided design : Use X-ray/NMR data to optimize compound curvature and substituent positioning for complementary interactions with the DNA minor groove .
Functional assays : Measure transcriptional repression via luciferase reporter systems and correlate with binding affinity (SPR/Kd) .
Modify linker chemistry : Pyridyl or furanyl linkers (e.g., DB2447) enhance GC selectivity by accommodating steric and electrostatic constraints in mixed-sequence DNA .
Key Insight : Heterocyclic linkers improve stacking interactions with guanine, as seen in DB2447’s 5’-GAATTC-3’ binding .
How can researchers quantify this compound uptake and metabolism in preclinical models?
Basic Research Focus
Use enzyme-linked immunosorbent assays (ELISA) with monoclonal antibodies for sensitive detection in plasma/tissue (limit of detection: ~1 ng/mL) . For spatial resolution, apply immunohistochemistry to localize compound accumulation in target organs. LC/MS/MS provides complementary pharmacokinetic data (e.g., half-life, metabolite profiling) but requires specialized equipment .
Advanced Tip : Combine ELISA with microdialysis for real-time monitoring of unbound compound concentrations in vivo .
What computational approaches are suitable for predicting the bioactivity of novel diamidine analogs?
Advanced Research Focus
Develop quantitative structure-activity relationship (QSAR) models using descriptors like molecular electronegativity distance vectors (MEDV-13). For example:
- A 3-parameter QSAR model (R = 0.975) for benzyl ether diamidines identified -CH3, -NH2, and linker flexibility as critical for insecticidal activity .
- Docking simulations : Prioritize compounds with predicted hydrogen bonding to DNA backbone (e.g., O2 of thymine) and van der Waals contacts with groove walls .
Validation : Cross-check computational predictions with SPR and cytotoxicity assays .
How do researchers address challenges in synthesizing high-purity this compound derivatives?
Q. Basic Research Focus
Purification : Use recrystallization (ethanol/water) or flash chromatography (silica gel, CH2Cl2/MeOH gradient) to isolate products.
Quality control : Validate purity via HPLC (>98%) and characterize intermediates with <sup>1</sup>H/<sup>13</sup>C NMR .
Scale-up : Optimize reaction conditions (e.g., inert atmosphere, 0–5°C for exothermic steps) to minimize byproducts .
Case Study : DB2447 synthesis required iterative optimization of pyridyl linker conjugation to achieve >95% yield .
What mechanisms underlie diamidine resistance in parasitic or cancer models, and how can they be overcome?
Advanced Research Focus
Resistance often stems from transporter-mediated efflux (e.g., reduced uptake in Trypanosoma) or target mutation (e.g., altered DNA minor groove topology). Mitigation strategies:
Co-administer transport inhibitors : Block efflux pumps with verapamil analogs to enhance intracellular accumulation .
Structure-activity optimization : Modify diamidine substituents to bypass steric hindrance from mutated DNA/protein targets .
Example : Neuroblastoma cells overexpressing ATF5 showed resistance to decamidine, suggesting the need for combination therapies targeting PRMT1-ATF5 signaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
